

Spectroscopic and Spectrometric Analysis of N-(4-methoxyphenyl)-4-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-methoxy-N-(4-nitrophenyl)aniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound N-(4-methoxyphenyl)-4-nitroaniline. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development by presenting key analytical data in a structured and accessible format.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for N-(4-methoxyphenyl)-4-nitroaniline.

Table 1: ^1H NMR and ^{13}C NMR Spectral Data

Nucleus	Chemical Shift (δ) ppm	Assignment
^1H	Data not available in search results	-
^{13}C	Data not available in search results	-

Note: Specific experimental ^1H and ^{13}C NMR data for N-(4-methoxyphenyl)-4-nitroaniline was not found in the publicly available literature searched.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Functional Group Assignment
Data not available in search results	-

Note: Specific experimental IR absorption data for N-(4-methoxyphenyl)-4-nitroaniline was not found in the publicly available literature searched.

Table 3: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
244	Top Peak	$[\text{M}]^+$ (Molecular Ion)[1]
229	2nd Highest	Fragment Ion[1]
183	3rd Highest	Fragment Ion[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectral data presented above. These protocols are based on standard techniques for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

- **Sample Preparation:** Approximately 5-10 mg of purified N-(4-methoxyphenyl)-4-nitroaniline is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 or $\text{DMSO}-d_6$) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

- **^1H NMR Acquisition:** The ^1H NMR spectrum is acquired at room temperature. Standard acquisition parameters include a 30-45° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

- **Sample Preparation:** A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the sample can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
- **Data Acquisition:** The KBr pellet or thin film is placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum displays the percentage of transmittance versus the wavenumber. The absorption bands are analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

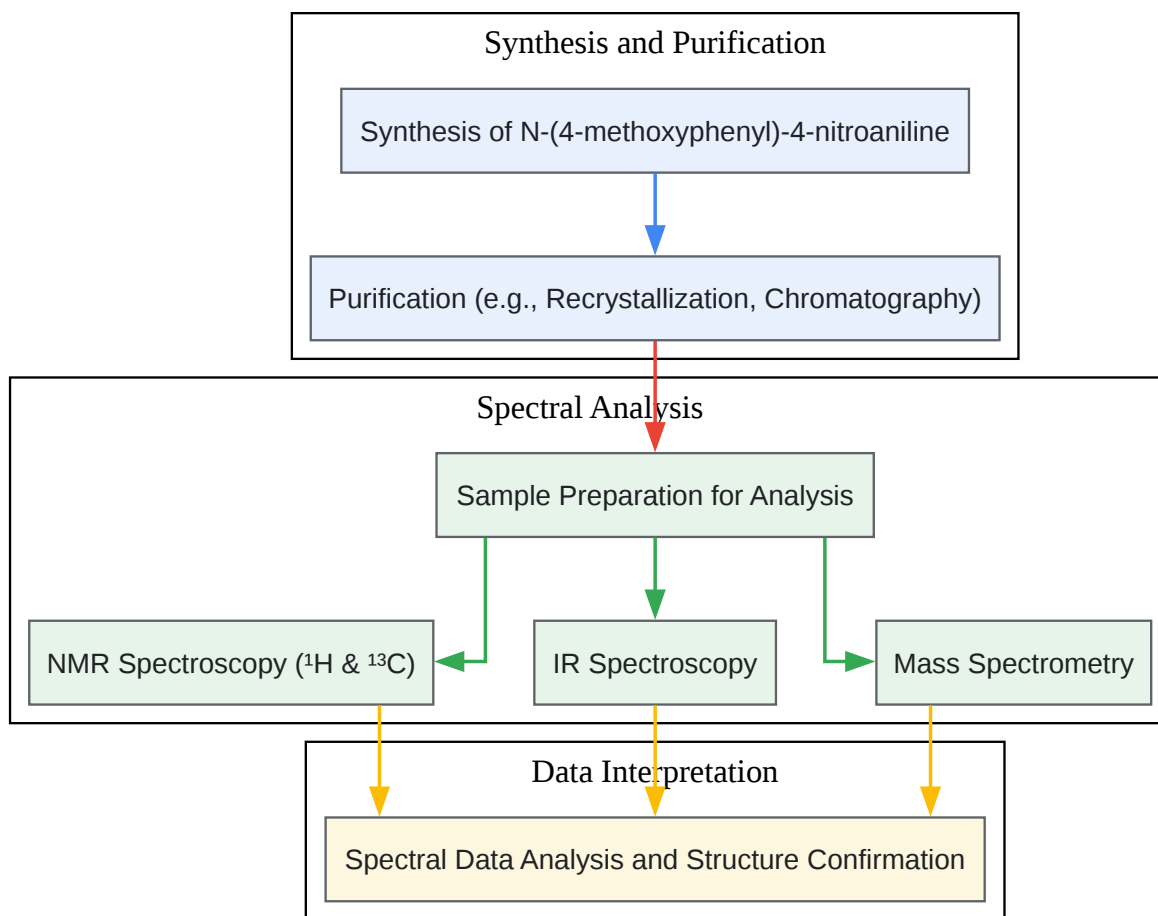
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure:

- **Sample Introduction:** The sample is introduced into the ion source of the mass spectrometer. In a GC-MS system, the sample is first vaporized and passed through a GC column to separate it from any impurities.
- **Ionization:** The sample molecules are ionized, typically using Electron Ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ($[M]^+$).
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. Other peaks represent fragment ions, which provide information about the structure of the molecule.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of N-(4-methoxyphenyl)-4-nitroaniline.



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Caption: Workflow for the synthesis and spectral analysis of N-(4-methoxyphenyl)-4-nitroaniline.

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References

- 1. 4-methoxy-N-(4-nitrophenyl)aniline | C₁₃H₁₂N₂O₃ | CID 2748023 - PubChem [pubchem.ncbi.nlm.nih.gov]
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